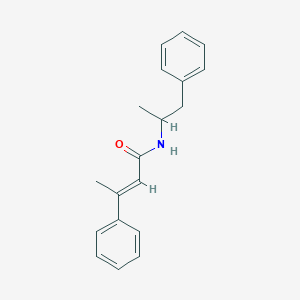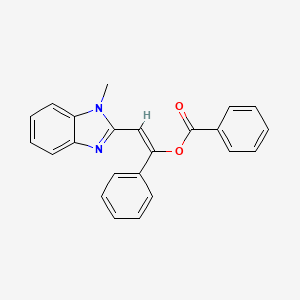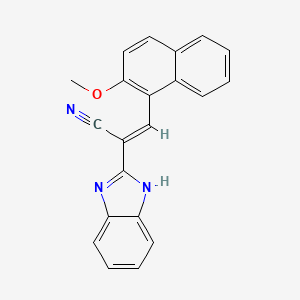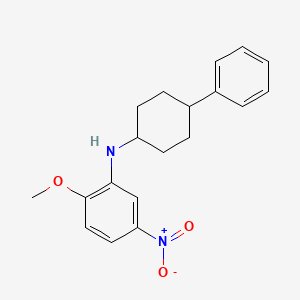
N-(1-methyl-2-phenylethyl)-3-phenyl-2-butenamide
Vue d'ensemble
Description
N-(1-methyl-2-phenylethyl)-3-phenyl-2-butenamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or simply as Noopept, is a synthetic nootropic compound. It was developed in Russia in the 1990s and has since gained popularity as a cognitive enhancer. Noopept is believed to improve memory, learning, and focus, making it an attractive option for students, professionals, and athletes.
Mécanisme D'action
Noopept works by modulating the activity of several neurotransmitter systems in the brain, including glutamate, acetylcholine, and dopamine. It has been shown to increase the release of acetylcholine, a neurotransmitter that is important for memory and learning. Noopept also binds to and activates AMPA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
Noopept has been found to have several biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Noopept has also been found to increase the levels of antioxidants in the brain, which may help protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Noopept for lab experiments is its potency. Noopept is several orders of magnitude more potent than other nootropics such as piracetam, meaning that smaller doses can be used to achieve the same effects. However, Noopept's potency can also be a limitation, as it can be difficult to accurately measure and administer small doses.
Orientations Futures
There are several future directions for research on Noopept. One area of interest is the potential use of Noopept in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Noopept's neuroprotective properties and ability to enhance memory and learning make it a promising candidate for these conditions.
Another area of interest is the development of more potent and selective Noopept analogs. By modifying the chemical structure of Noopept, it may be possible to create compounds with even greater cognitive enhancing effects and fewer side effects.
Conclusion
N-(1-methyl-2-phenylethyl)-3-phenyl-2-butenamide, or Noopept, is a synthetic nootropic compound that has gained popularity for its cognitive enhancing effects. Noopept has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of neurodegenerative diseases. While Noopept's potency makes it an attractive option for lab experiments, more research is needed to fully understand its effects and potential applications.
Applications De Recherche Scientifique
Noopept has been extensively studied for its cognitive enhancing effects. In animal models, Noopept has been shown to improve memory and learning, as well as reduce anxiety and depression-like behaviors. It has also been found to have neuroprotective properties, protecting neurons from damage caused by oxidative stress and inflammation.
Propriétés
IUPAC Name |
(E)-3-phenyl-N-(1-phenylpropan-2-yl)but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15(18-11-7-4-8-12-18)13-19(21)20-16(2)14-17-9-5-3-6-10-17/h3-13,16H,14H2,1-2H3,(H,20,21)/b15-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHORYMULLKVGHT-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C=C(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)NC(=O)/C=C(\C)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-phenyl-N-(1-phenylpropan-2-yl)but-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B3864742.png)
![methyl 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3864756.png)
![N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine](/img/structure/B3864761.png)

![N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide](/img/structure/B3864783.png)

![2-(acetylamino)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3864798.png)
![4-bromo-N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3864800.png)


![8-methoxy-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine](/img/structure/B3864822.png)
![4'-[(9-anthrylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3864824.png)